molecular formula C29H25NO B5207315 N,N-dibenzyl-2,3-diphenylacrylamide

N,N-dibenzyl-2,3-diphenylacrylamide

Cat. No.: B5207315
M. Wt: 403.5 g/mol
InChI Key: BQPNVJBWRKEWHR-SGWCAAJKSA-N
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Description

N,N-Dibenzyl-2,3-diphenylacrylamide is a chemical compound of significant interest in advanced organic synthesis and materials science research. Its molecular structure, featuring multiple aromatic rings and a disubstituted acrylamide core, makes it a valuable scaffold for developing novel polymeric materials and pharmaceutical intermediates. While direct studies on this specific compound are limited in public literature, research on closely related N,N-disubstituted acrylamides provides strong insights into its potential applications and research value. In polymer science, this compound is hypothesized to be a promising monomer for asymmetric polymerization, a technique used to create polymers with specific chiral properties. Research on analogs like N,N-Diphenylacrylamide has demonstrated that such monomers can be polymerized with chiral anionic initiators to yield optically active, one-handed helical polymers . These sophisticated materials have potential applications in chiral separation technologies, asymmetric catalysis, and the development of advanced sensory materials. Furthermore, the dibenzylamino group within its structure suggests potential utility in synthetic organic chemistry, particularly in the construction of complex molecules like β-lactam pseudopeptides. The N-dibenzyl protective group has been identified as crucial for successful stereoselective cyclization reactions, such as the Mitsunobu reaction, to form biologically relevant β-lactam rings—key structural motifs in antibiotics and other pharmacologically active compounds . Researchers can leverage this compound as a building block or intermediate in the synthesis of such complex targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the relevant safety data sheets and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

(E)-N,N-dibenzyl-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO/c31-29(28(27-19-11-4-12-20-27)21-24-13-5-1-6-14-24)30(22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-21H,22-23H2/b28-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPNVJBWRKEWHR-SGWCAAJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical differences between N,N-dibenzyl-2,3-diphenylacrylamide and its analogs:

Compound Name Substituents Synthesis Method Yield Key Biological/Physical Properties
This compound N,N-Dibenzyl, 2,3-diphenyl Not explicitly described (inferred) N/A Hypothesized anti-inflammatory activity (based on analogs)
(E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) Cyano (C≡N) at 2-position, phenyl at 3-position, N-phenyl Condensation with triethylamine catalyst 72.37% Anti-inflammatory: Inhibits NO, IL-1β, TNFα; Mp: 200°C
(Z)-N,N-Dimethyl-2,3-diphenylacrylamide (3ag) N,N-Dimethyl, 2,3-diphenyl Cobalt/Lewis acid-catalyzed alkyne functionalization 34% Colorless oil; NMR-confirmed stereochemistry
2-Isobutyryl-N,3-diphenylacrylamide Isobutyryl at 2-position, phenyl at 3-position, N-phenyl Not detailed (commercial intermediate) N/A Intermediate in atorvastatin synthesis; CAS: 125971-57-5

Physical and Spectroscopic Properties

  • JMPR-01 : IR peaks at 2227 cm⁻¹ (C≡N stretch) and 1682 cm⁻¹ (C=O amide); ¹H NMR signals at δ 10.43 (amide NH) and 8.30 (C=CH) .
  • 3ag : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.53–7.27 and methyl groups at δ 3.07 and 2.77 .
  • N,N-Dibenzyl analogs : Expected IR peaks for N-benzyl groups (C-H stretches ~3030 cm⁻¹) and amide carbonyl (~1650 cm⁻¹), though specific data are lacking.

Challenges and Limitations

  • Synthetic Challenges : Dibenzyl-substituted acrylamides may face steric and electronic hurdles during synthesis, as seen in low-yield Cu-catalyzed reactions .
  • Biological Data Gaps: Limited evidence exists on this compound’s bioactivity, necessitating further studies to validate hypothesized anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dibenzyl-2,3-diphenylacrylamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cobalt/Lewis acid-catalyzed hydrocarbofunctionalization of alkynes, as demonstrated in analogous acrylamide derivatives . Key parameters include:

  • Catalyst loading : 10–20 mol% cobalt for regioselectivity control.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates but may require post-synthesis purification via column chromatography (hexane/EtOAc gradients) to remove residual solvents .
  • Temperature : Reactions typically proceed at 60–80°C; higher temperatures risk side reactions (e.g., decomposition of dibenzyl groups).

Q. How can spectroscopic techniques (NMR, HRMS) be applied to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect aromatic proton signals at δ 7.2–7.5 ppm (overlapping multiplet for phenyl groups) and distinct singlet peaks for N-CH₂ groups (δ ~3.0–3.5 ppm) .
  • ¹³C NMR : Carbonyl (C=O) resonance at δ ~170 ppm; aromatic carbons appear at δ 125–140 ppm .
  • HRMS : Calculate exact mass using molecular formula (C₂₉H₂₅NO). A deviation >2 ppm suggests impurities or incorrect functional group incorporation .

Q. What solvent systems are compatible with this compound in biological assays?

  • Guidance :

  • Avoid DMF due to cytotoxicity; use DMSO (<1% v/v) for solubilization in cell-based assays .
  • For in vitro enzymatic studies, pre-dissolve in THF and dilute with assay buffer (confirm compound stability via UV-Vis monitoring at 260–280 nm) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Use molecular docking (e.g., AutoDock Vina) with protein structures from the PDB (e.g., 3E7G for iNOS). Focus on interactions with residues like GLU377 and PRO350, which stabilize ligand binding .
  • Validate predictions via MD simulations (GROMACS) to assess binding stability over 50–100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data for N,N-dibenzylacrylamide derivatives?

  • Approach :

  • Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
  • Batch reproducibility : Compare results from independently synthesized batches to rule out impurity-driven artifacts .
  • Assay interference checks : Include controls for false positives (e.g., compound autofluorescence in fluorogenic assays) .

Q. How do steric and electronic effects of the dibenzyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Analysis :

  • Steric hindrance : The bulky dibenzyl groups reduce accessibility to catalytic sites, favoring reactions under high-pressure conditions (e.g., 5 atm H₂ for hydrogenation) .
  • Electronic effects : Electron-donating benzyl groups increase electron density at the acrylamide carbonyl, slowing nucleophilic attack. Use Lewis acids (e.g., BF₃·Et₂O) to activate the carbonyl for amide bond functionalization .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Solutions :

  • Catalyst optimization : Transition from homogeneous cobalt catalysts to heterogeneous systems (e.g., Co nanoparticles on SiO₂) to improve recyclability and reduce metal leaching .
  • Chiral resolution : Employ chiral stationary phases (CSPs) in preparative HPLC (e.g., Chiralpak IA) for enantiomer separation; validate purity via circular dichroism (CD) spectroscopy .

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